![molecular formula C13H18N6OS2 B2868931 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone CAS No. 1251665-22-1](/img/structure/B2868931.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone
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Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H18N6OS2 and its molecular weight is 338.45. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticandidal Activity and Cytotoxicity
This compound and its derivatives have been explored for their potential anticandidal activity. In one study, 14 different derivatives were synthesized and screened for their activity against Candida species using the microbroth dilution method. Some of these compounds displayed potent anticandidal properties with minimal cytotoxic effects on NIH/3T3 cells, indicating their potential as anticandidal agents with low toxicity (Kaplancıklı et al., 2014).
Antiviral Activity
In another avenue of research, the compound's structural framework has been utilized in the synthesis of heterocyclic compounds with potential antiviral activities. For instance, derivatives have been prepared and evaluated for their effectiveness against HSV1 and HAV-MBB, showcasing the versatility of this chemical backbone in antiviral drug development (Attaby et al., 2006).
Anticholinesterase Activity
The compound's derivatives have also been investigated for their anticholinesterase activity, which is crucial for treating diseases like Alzheimer's. A study synthesized fourteen different derivatives to assess their ability to inhibit acetylcholinesterase, finding that some compounds with specific substituents exhibited high anticholinesterase activity, suggesting a potential therapeutic application in neurodegenerative diseases (Mohsen et al., 2014).
Antiproliferative Activity
A series of hybrid compounds combining the tetrazole and piperazine moieties have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including cervical, breast, and pancreatic carcinomas. This research highlights the compound's potential as a scaffold for developing new anticancer agents, with some derivatives showing significant growth inhibitory activity (Kommula et al., 2018).
Antimicrobial Agents
Derivatives of this compound have been synthesized as potential antimicrobial agents, with some showing comparable or superior efficacy to conventional medications against a range of microbial strains. This suggests the compound's derivatives could contribute to the development of new antimicrobial drugs to combat resistant strains (Zaidi et al., 2021).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS2/c1-17-13(14-15-16-17)22-10-12(20)19-5-3-18(4-6-19)8-11-2-7-21-9-11/h2,7,9H,3-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCAQSGQIHFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone |
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